molecular formula C12H15FO3 B13684301 Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13684301
M. Wt: 226.24 g/mol
InChI Key: PARYQDVEKOFQGH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro-substituted phenyl ring and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release the active hydroxypropanoic acid.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-Fluoro-3-methylphenyl)-2-propenoate
  • 3-(2-Fluoro-3-methylphenyl)propanal
  • 2-Fluoro-3-methylphenylboronic acid

Uniqueness

Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate is unique due to its specific combination of a fluoro-substituted phenyl ring and a hydroxypropanoate ester group. This combination imparts distinct chemical properties and reactivity patterns that are not observed in similar compounds.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-11(15)7-10(14)9-6-4-5-8(2)12(9)13/h4-6,10,14H,3,7H2,1-2H3

InChI Key

PARYQDVEKOFQGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1F)C)O

Origin of Product

United States

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